molecular formula C11H11BrO B3037814 2-Bromo-3'-cyclopropylacetophenone CAS No. 627463-23-4

2-Bromo-3'-cyclopropylacetophenone

Cat. No.: B3037814
CAS No.: 627463-23-4
M. Wt: 239.11 g/mol
InChI Key: AMCOONRENOMFCT-UHFFFAOYSA-N
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Description

2-Bromo-3’-cyclopropylacetophenone is an organic compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the third position of the phenyl ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

2-Bromo-3’-cyclopropylacetophenone can be synthesized through the bromination of 3’-cyclopropylacetophenone. One common method involves dissolving 3’-cyclopropylacetophenone in 1,4-dioxane and adding bromine dropwise at room temperature. The reaction mixture is stirred for 30 minutes, and the solvent is removed using a rotary evaporator. The residue is then purified by chromatography to yield the desired product . Another method involves the use of a biphasic electrolysis technique with sodium bromide and chloroform in the presence of sulfuric acid as a supporting electrolyte .

Chemical Reactions Analysis

2-Bromo-3’-cyclopropylacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common reagents used in these reactions include bromine, sodium bromide, chloroform, and sulfuric acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3’-cyclopropylacetophenone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3’-cyclopropylacetophenone involves its reactivity as a brominated acetophenone derivative. The bromine atom at the second position makes the compound highly reactive towards nucleophilic substitution reactions. The cyclopropyl group at the third position adds steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

2-Bromo-3’-cyclopropylacetophenone can be compared with other brominated acetophenone derivatives, such as:

    2-Bromoacetophenone: Lacks the cyclopropyl group, making it less sterically hindered.

    3-Bromoacetophenone: The bromine atom is at the third position, altering its reactivity compared to 2-Bromo-3’-cyclopropylacetophenone.

    4-Bromoacetophenone: The bromine atom is at the fourth position, resulting in different chemical properties.

The presence of the cyclopropyl group in 2-Bromo-3’-cyclopropylacetophenone makes it unique in terms of steric effects and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-bromo-1-(3-cyclopropylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-7-11(13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCOONRENOMFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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